3-(4-Aminophenoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAKQBRLRUIQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306403 | |
| Record name | 3-(4-Aminophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305801-18-7 | |
| Record name | 3-(4-Aminophenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305801-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 4 Aminophenoxy Benzonitrile
Advanced Strategies for the Synthesis of 3-(4-Aminophenoxy)benzonitrile
Modern synthetic strategies for this compound are centered around efficiency, selectivity, and mild reaction conditions. Key approaches include nucleophilic aromatic substitution, reduction of a nitro precursor, and metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for constructing the diaryl ether bond in this compound. wikipedia.orgchemistrysteps.com This reaction typically involves the displacement of a leaving group, usually a halogen, from an activated aromatic ring by a nucleophile. wikipedia.org For the synthesis of this specific compound, the reaction can proceed in two main ways: the reaction of 4-aminophenol (B1666318) with a 3-halobenzonitrile or the reaction of 3-cyanophenol (B46033) with a 4-haloaniline derivative.
The more common approach involves reacting 4-aminophenol with an electron-deficient benzonitrile (B105546), such as 3-fluorobenzonitrile (B1294923). The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. youtube.com The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base. fishersci.se The base, such as potassium carbonate or cesium carbonate, deprotonates the hydroxyl group of 4-aminophenol, forming a more potent phenoxide nucleophile that then attacks the carbon atom bearing the fluorine on the benzonitrile ring. fishersci.se The presence of the electron-withdrawing nitrile group in the meta position of the benzonitrile ring further activates the substrate towards nucleophilic attack. chemistrysteps.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 4-Aminophenol | 3-Fluorobenzonitrile | K₂CO₃ | DMSO | 100-140°C | sigmaaldrich.comsigmaaldrich.com |
| 4-Aminophenol | 3-Chlorobenzonitrile | Cs₂CO₃ | DMF | 120-160°C | fishersci.se |
Catalytic Hydrogenation of Nitro Precursors
Another efficient route to this compound involves the catalytic hydrogenation of its nitro precursor, 3-(4-nitrophenoxy)benzonitrile (B1399397). This two-step process begins with the synthesis of the nitro intermediate, followed by its reduction to the desired amine. The synthesis of 3-(4-nitrophenoxy)benzonitrile itself is typically achieved via an SNAr reaction between 3-halobenzonitrile and 4-nitrophenol (B140041).
Once the nitro compound is obtained, the nitro group is selectively reduced to an amino group. Catalytic hydrogenation is the most common method for this transformation due to its high efficiency and clean reaction profile. epa.gov The reaction is carried out under a hydrogen atmosphere using a metal catalyst. qub.ac.uk Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. epa.gov The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being frequently employed. qub.ac.uk The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure complete conversion of the nitro group while preserving the nitrile functionality.
| Catalyst | Solvent | Hydrogen Source | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol | H₂ gas | qub.ac.uk |
| Raney Nickel | Methanol | H₂ gas | epa.gov |
| Platinum on Carbon (Pt/C) | Ethyl Acetate | H₂ gas | epa.gov |
Ullmann-Type Condensation Reactions and Modern Variants
The Ullmann condensation, a classical copper-catalyzed cross-coupling reaction, provides an alternative for the formation of the diaryl ether linkage. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variants of the Ullmann reaction employ catalytic amounts of copper salts, often in combination with ligands, which allows for milder reaction conditions and broader substrate scope. nih.gov
In the context of synthesizing this compound, an Ullmann-type reaction could involve the coupling of 3-bromobenzonitrile (B1265711) with 4-aminophenol in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base like potassium carbonate. arkat-usa.org The use of ligands, such as 1,10-phenanthroline (B135089) or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), can significantly improve the reaction's efficiency. nih.gov These modern protocols often proceed at lower temperatures and are more tolerant of various functional groups compared to the traditional Ullmann conditions. semanticscholar.org
Precursor Chemistry and Intermediate Derivations
Preparation of Halogenated Benzonitrile Intermediates
Halogenated benzonitriles, particularly 3-fluorobenzonitrile and 3-chlorobenzonitrile, are crucial starting materials for the SNAr synthesis of the target compound. sigmaaldrich.comresearchgate.net 3-Fluorobenzonitrile is often prepared from 3-aminobenzonitrile (B145674) via the Balz-Schiemann reaction. This involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.
3-Chlorobenzonitrile can be synthesized from 3-aminobenzonitrile through the Sandmeyer reaction. This process also begins with the diazotization of the amino group, followed by treatment with a copper(I) chloride solution. google.com Alternatively, direct halogenation of benzonitrile can be employed, although this may lead to mixtures of isomers requiring purification.
Functionalization of Phenol (B47542) and Aniline Moieties
The synthesis of the other key precursors, 4-aminophenol and its derivatives, is also well-established. 4-Aminophenol is commercially available but can be synthesized by the reduction of 4-nitrophenol. umich.edu The reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.
For syntheses starting from a nitro precursor, 4-nitrophenol is a key intermediate. It is typically prepared by the nitration of phenol using dilute nitric acid. The synthesis of 3-(4-nitrophenoxy)benzonitrile, the direct precursor for the hydrogenation route, is accomplished by reacting 4-nitrophenol with a 3-halobenzonitrile under SNAr conditions, similar to those described for 4-aminophenol. prepchem.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficient synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the reaction's success, including yield and purity, are the choice of solvent, the catalytic system employed, and the operating temperature and pressure. This section delves into the research findings concerning the optimization of these critical factors.
Solvent Effects on Synthetic Efficiency
The selection of an appropriate solvent is a crucial factor in the synthesis of diaryl ethers and related compounds, as it can significantly impact reactant solubility, reaction rate, and ultimately, the product yield. The synthesis of this compound, often achieved through nucleophilic aromatic substitution or Ullmann condensation reactions, is sensitive to the polarity and coordinating ability of the solvent.
Research on Ullmann-type coupling reactions has demonstrated that polar aprotic solvents are often effective. For instance, in copper-catalyzed C-N and C-O coupling reactions, solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and water have been shown to promote high yields. In one study focusing on a copper-catalyzed C-N Ullmann coupling, DMF resulted in a 94% yield, while THF and water provided yields of 90% and 89%, respectively. Non-polar solvents such as toluene (B28343) and benzene (B151609) generally result in lower yields for these types of reactions.
However, in some Ullmann coupling systems, non-polar solvents have proven more effective. For the synthesis of diaryl ethers using a CuIPPh3 catalyst, toluene and o-xylene (B151617) gave yields of 58.3% and 67.9%, respectively, while the more polar N-Methyl-2-pyrrolidone (NMP) was highly ineffective. The higher yield in o-xylene was partially attributed to the higher reaction temperature of 140°C.
The following interactive table summarizes the effect of different solvents on the yield of Ullmann coupling reactions, which are analogous to the synthesis of this compound.
| Solvent | Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | C-N Coupling | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 94 | |
| THF | C-N Coupling | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 90 | |
| Water | C-N Coupling | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 89 | |
| Toluene | C-N Coupling | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 63 | |
| Benzene | C-N Coupling | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 49 | |
| Toluene | C-O Coupling | CuIPPh3 | 58.3 | |
| o-Xylene | C-O Coupling | CuIPPh3 | 67.9 | |
| NMP | C-O Coupling | CuIPPh3 | 0 |
Catalytic Systems in Aminophenoxy Benzonitrile Formation
The formation of the ether linkage in this compound is typically facilitated by a transition metal catalyst. Copper- and palladium-based catalysts are the most extensively studied for C-O and C-N cross-coupling reactions.
Copper-catalyzed Ullmann and Ullmann-type reactions are traditional methods for the synthesis of diaryl ethers. These reactions often utilize copper powder or copper(I) salts like copper(I) iodide (CuI) and copper(I) cyanide (CuCN). The effectiveness of these catalysts can be enhanced by the use of ligands, which stabilize the copper center and facilitate the catalytic cycle. While traditional Ullmann reactions required stoichiometric amounts of copper, modern catalytic systems use smaller, catalytic amounts of copper.
Palladium-based catalysts are also highly effective for C-O bond formation, often exhibiting higher turnover numbers and milder reaction conditions compared to copper. However, palladium catalysts are generally more expensive. The choice between a copper and a palladium catalyst often depends on the specific substrates, desired reaction conditions, and cost considerations. For instance, in Sonogashira cross-coupling, a reaction also used for C-C bond formation, both palladium and copper catalysts are often used in conjunction, with the palladium complex being the primary catalyst and a copper(I) salt acting as a co-catalyst.
The following interactive table provides a comparison of different catalytic systems used in coupling reactions relevant to the synthesis of this compound.
| Catalyst | Co-catalyst/Ligand | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper (Cu) Powder | None | Ullmann Amination | Ligand-free, can be used in neat water. | |
| CuI | Various Ligands | Ullmann C-N and C-O Coupling | Commonly used, mild conditions with appropriate ligands. | |
| CuCN | None | Cyanation | Used for introducing the nitrile group. | |
| Pd(PPh3)2Cl2 | CuI | Sonogashira Coupling | Highly efficient for C-C bond formation, often used with a copper co-catalyst. | |
| PdNPs on MgO | None | Aldolization/Crotonization/Hydrogenation | Effective in one-pot syntheses. |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are critical parameters that directly affect the rate and efficiency of the synthesis of this compound. The kinetics of the reaction, which dictate the speed at which reactants are converted to products, are highly sensitive to these conditions.
Pressure can also play a significant role, particularly in reactions involving gaseous reagents or when trying to influence the boiling point of a solvent. In some synthetic procedures, reactions are carried out in a sealed vessel, such as an autoclave, under elevated pressure. For instance, the synthesis of 4-cyanophenol from 4-fluorobenzonitrile (B33359) was conducted at 220°C under a pressure of 6.0 MPa. High pressure can increase the concentration of gaseous reactants in the liquid phase and can also influence the transition state of the reaction, potentially leading to higher reaction rates and yields.
The following interactive table illustrates the influence of temperature and pressure on the outcomes of reactions analogous to the synthesis of this compound.
| Temperature (°C) | Pressure (MPa) | Reaction Type | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 100 | Atmospheric | C-O Coupling | Toluene | 58.3 | |
| 140 | Atmospheric | C-O Coupling | o-Xylene | 67.9 | |
| 120-175 | Not specified | Cyanation | Polar solvents (e.g., DMF) | Not specified | |
| 220 | 6.0 | Nucleophilic Aromatic Substitution | Methanol | 88.7 | |
| 60-100 | Atmospheric | C-N Coupling | Deep Eutectic Solvents | Up to 98 |
Advanced Characterization and Spectroscopic Elucidation of 3 4 Aminophenoxy Benzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For 3-(4-Aminophenoxy)benzonitrile, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN), as well as the ether linkage (-O-).
In a typical solvent like DMSO-d₆, the amine protons are expected to appear as a broad singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons. The protons on the aminophenoxy ring generally appear at a lower chemical shift compared to those on the benzonitrile (B105546) ring due to the electron-donating effect of the amino group.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amine Protons (-NH₂) | ~5.3 | Broad Singlet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the aromatic rings and the nitrile group.
The carbon atom of the nitrile group (-CN) typically appears in the downfield region of the spectrum. The carbons attached to the electronegative oxygen and nitrogen atoms will also show characteristic chemical shifts. The symmetry of the molecule influences the number of unique carbon signals observed.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Nitrile Carbon (-CN) | ~118-120 |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the functional groups in this compound. The spectrum will exhibit characteristic absorption bands for the amine, ether, and nitrile groups.
The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives rise to a sharp, intense absorption band around 2220-2240 cm⁻¹. The C-O-C stretching of the ether linkage will show strong absorptions in the fingerprint region, typically around 1200-1300 cm⁻¹ (asymmetric stretching) and 1000-1100 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be present.
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching (Amine) | 3300 - 3500 | Medium |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium to Weak |
| C≡N Stretching (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretching (Amine) | 1250 - 1350 | Medium |
Raman Spectroscopy in Molecular Characterization
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Symmetrical and non-polar bonds often produce strong Raman signals.
For this compound, the C≡N stretch is expected to be a very strong and characteristic band in the Raman spectrum. The symmetric vibrations of the aromatic rings will also be prominent. The study of Raman spectra can be particularly useful for analyzing the isomeric purity and molecular structure of the compound and its derivatives. scielo.brnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. libretexts.org The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, loss of the nitrile group, and fragmentation of the aromatic rings. nih.govmiamioh.edu Predicted mass-to-charge ratios for various adducts of this compound can be calculated. uni.lu
Table 4: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 211.0866 |
| [M+Na]⁺ | 233.0685 |
| [M-H]⁻ | 209.0720 |
Source: PubChem uni.lu
Electronic Spectroscopy and Optical Properties
The interaction of this compound with electromagnetic radiation provides critical insights into its electronic structure and potential for optical applications. This is primarily investigated using ultraviolet-visible spectroscopy for solutions and spectroscopic ellipsometry for thin-film formats.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The absorption of photons excites electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths of absorption are characteristic of the molecule's conjugated systems and chromophores.
While specific experimental UV-Vis spectra for this compound are not widely published, its electronic absorption characteristics can be inferred from its parent compound, benzonitrile. Benzonitrile exhibits a strong primary absorption band (π → π*) at 224 nm and a weaker, secondary band at 271 nm, which is typical for aromatic compounds. latech.edu
The structure of this compound features significant modifications to the benzonitrile core, including an ether linkage and an amino group (-NH2) on an adjacent phenyl ring. Both the ether oxygen and the amino group act as powerful auxochromes, possessing non-bonding electrons that can be delocalized into the aromatic π-system. This extended conjugation is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to benzonitrile. Therefore, the primary and secondary absorption bands for this compound would be anticipated at longer wavelengths.
Table 1: UV-Vis Absorption Data for Benzonitrile
| Absorption Band | Wavelength (λmax) |
|---|---|
| Primary | 224 nm |
| Secondary | 271 nm |
Data for the parent compound, Benzonitrile, is used as a reference. latech.edu
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the properties of thin films, such as thickness and optical constants (refractive index, n, and extinction coefficient, k). mdpi.com It operates by measuring the change in the polarization state of light upon reflection from a sample surface. mdpi.comsvc.org This technique is exceptionally sensitive, capable of measuring film thicknesses down to the angstrom level. mdpi.com
While SE studies specifically on thin films of this compound monomer are not available, the technique is highly relevant for characterizing polymeric films derived from it, such as polyamides or polyimides. These polymers are crucial in the microelectronics and optics industries.
Research on analogous polymer systems demonstrates the utility of SE. For instance, Langmuir-Blodgett films of a polyamide acid salt were analyzed using ellipsometry, revealing a refractive index (n) of 1.500 and a thickness per monolayer of 1.8 nm. researchgate.net Following thermal imidization to form a polyimide, the optical properties changed significantly, with the refractive index increasing to 1.685 and the thickness contracting to 0.5 nm per monolayer. researchgate.net Such data is vital for designing and fabricating optical coatings and electronic devices where precise control over film thickness and refractive index is paramount.
Table 2: Ellipsometric Data for Analogous Polyamide and Polyimide Thin Films
| Film Material | Refractive Index (n) | Thickness per Monolayer |
|---|---|---|
| Polyamide Acid Salt | 1.500 ± 0.016 | 1.8 ± 0.2 nm |
| Polyimide (after imidization) | 1.685 ± 0.038 | 0.5 ± 0.1 nm |
Data from a study on Langmuir-Blodgett films of related polymer systems. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. When a single crystal is irradiated with X-rays, the atoms diffract the beam into a unique pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the precise location of each atom in the unit cell, providing exact bond lengths, bond angles, and details of the crystal packing.
A complete single-crystal X-ray diffraction study for this compound is not publicly documented. However, to illustrate the type of detailed structural information that XRD provides, data from a closely related compound, 4-aminobenzonitrile (B131773), can be examined. Studies on 4-aminobenzonitrile reveal that it crystallizes in the monoclinic system, with hydrogen bonds forming between the amino group of one molecule and the cyano nitrogen of an adjacent molecule, creating a well-ordered structure.
Such an analysis for this compound would precisely define the dihedral angle between its two phenyl rings, the planarity of the molecule, and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its solid-state properties. This information is fundamental to understanding its physical characteristics and for materials engineering.
Table 3: Illustrative Single-Crystal XRD Data for an Analogous Compound: 4-Aminobenzonitrile
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 13.911(3) Å |
| b | 6.046(1) Å |
| c | 15.018(3) Å |
| α | 90° |
| β | 107.03(3)° |
| γ | 90° |
| Volume (V) | 1207.6(4) ų |
| Molecules per Unit Cell (Z) | 8 |
Crystallographic data for the analogous compound 4-aminobenzonitrile, presented for illustrative purposes.
Theoretical and Computational Investigations of 3 4 Aminophenoxy Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory approaches.
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. rsc.orgsemanticscholar.org It is favored for its balance of accuracy and computational efficiency. austinpublishinggroup.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.
For a molecule like 3-(4-Aminophenoxy)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate key electronic properties. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. austinpublishinggroup.comdntb.gov.ua
Table 1: Illustrative Electronic Properties from DFT Calculations This table presents typical parameters obtained from DFT calculations and is for illustrative purposes for a molecule with the structure of this compound.
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.9 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | 3.9 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While computationally more demanding than DFT, they are highly valuable for studying excited states and photochemical processes.
For molecules with potential for dual fluorescence, such as the related 4-(N,N-dimethylamino)benzonitrile (DMABN), ab initio studies are crucial. researchgate.net These methods can investigate the nature of electronic excited states, such as locally-excited (LE) states and intramolecular charge transfer (ICT) states. researchgate.net The aminophenoxy and benzonitrile (B105546) moieties in this compound represent electron-donating and electron-accepting groups, respectively, creating a structure where ICT is possible upon photoexcitation. Ab initio calculations could model the potential energy surfaces of the ground and excited states as a function of molecular geometry, providing insight into the pathways of fluorescence and other photophysical phenomena. researchgate.netdntb.gov.ua
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical technique used to interpret a calculated wavefunction in terms of the familiar Lewis structure concepts of lone pairs and chemical bonds. uni-muenchen.de It provides a detailed picture of charge distribution and delocalization within a molecule. researchgate.net This analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.descirp.org
Table 2: Representative NBO Donor-Acceptor Interactions This table illustrates key intramolecular interactions that could be quantified by NBO analysis for this compound.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N | π* (C-C)arom | ~5-10 | n → π |
| LP (2) O | π (C-C)arom | ~15-25 | n → π |
| π (C-C)arom | π (C≡N) | ~2-5 | π → π* |
Molecular Dynamics (MD) Simulations in Material and Biological Systems
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Unlike quantum chemical methods that focus on electronic structure, MD applies classical mechanics to model the dynamic behavior of systems containing a large number of particles.
MD simulations of benzonitrile in a liquid state have been used to investigate properties like single-molecule and collective orientational relaxation. stanford.edusemanticscholar.org These studies provide microscopic insights into how molecules interact and arrange themselves, revealing, for instance, the formation of local antiparallel structures due to Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu For this compound, MD simulations could be employed to understand its behavior in various environments. In material science, simulations could predict its miscibility and interaction with polymer matrices. In biological systems, MD could model its interaction with a protein binding site, revealing information about its binding mode, stability, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) involved.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) modeling is a computational approach central to drug discovery and materials science. jocpr.com It aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physical property. jocpr.comwikigenes.org By identifying the key structural features that influence a desired outcome, SAR models can guide the design of new, more potent, or selective compounds. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a widely used technique. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govmdpi.com These models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. For a series of derivatives based on the this compound scaffold, a 3D-QSAR study could identify which regions of the molecule are sensitive to modification. For example, it could reveal whether bulky or electron-withdrawing substituents at specific positions on the aromatic rings are likely to increase or decrease a particular biological activity, thereby providing a powerful tool for rational molecular design. nih.gov
Applications in Polymer Science and Materials Engineering
Utilization of 3-(4-Aminophenoxy)benzonitrile as a Monomer
As a diamine, this compound can be used as a monomer in polycondensation reactions to create a variety of high-performance polymers. Its incorporation into a polymer backbone influences key properties such as thermal stability, solubility, and mechanical performance.
Polyimide Synthesis and Structure-Property Relationships
Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. titech.ac.jp They are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. vt.eduresearchgate.net In this process, this compound can serve as the diamine component. The reaction first forms a soluble poly(amic acid) precursor, which is subsequently cyclized through thermal or chemical imidization to yield the final polyimide. titech.ac.jpvt.edu
The structure of the resulting polyimide, featuring ether linkages and pendant nitrile groups, has a significant impact on its properties. Research on polyimides derived from analogous nitrile-containing diamines provides insight into the expected structure-property relationships. titech.ac.jpresearchgate.net
Thermal Properties: The introduction of polar nitrile (-CN) groups into the polymer structure can increase the glass transition temperature (Tg) due to strong dipole-dipole interactions between polymer chains. titech.ac.jp This enhances the dimensional stability of the material at elevated temperatures. Polyimides synthesized from nitrile-containing diamines have been shown to exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net
Solubility and Processability: A major challenge with aromatic polyimides is their poor solubility, which complicates processing. titech.ac.jp The flexible ether linkage (-O-) in the this compound monomer helps to disrupt chain packing and increase the rotational freedom of the polymer backbone. This structural feature is a well-established strategy for improving the solubility of polyimides in common organic solvents, thereby enhancing their processability. titech.ac.jp
Mechanical and Dielectric Properties: Polyimide films are valued for their excellent mechanical strength. titech.ac.jp The incorporation of nitrile-containing monomers can yield polyimides with high tensile strength and modulus. titech.ac.jpresearchgate.net Furthermore, the polar nitrile group can influence the dielectric properties of the polymer, a critical consideration for applications in microelectronics. mdpi.com
Table 1: Expected Influence of Structural Moieties from this compound on Polyimide Properties
| Structural Feature | Originating Group | Expected Effect on Polyimide Properties | Rationale |
| Ether Linkage | -O- | Increased solubility and processability, lower Tg compared to all-aromatic backbones. | Introduces flexibility into the rigid polymer chain, disrupting packing and improving solvent interaction. titech.ac.jp |
| Pendant Nitrile Group | -C≡N | Increased Glass Transition Temperature (Tg), enhanced thermal stability, potential for crosslinking. | Strong dipole-dipole interactions increase intermolecular forces. titech.ac.jpresearchgate.net The nitrile group can undergo thermal crosslinking at very high temperatures. |
| Aromatic Backbone | Benzene (B151609) Rings | High thermal stability, excellent mechanical strength. | The inherent rigidity and stability of aromatic rings contribute to the polymer's robustness. vt.edu |
Polyamide and Poly(amide-imide) Development
Similar to polyimide synthesis, this compound can be employed as a diamine monomer for the development of aromatic polyamides (aramids) and poly(amide-imide)s.
Aromatic polyamides are synthesized by the polycondensation of a diamine with an aromatic dicarboxylic acid (or its acid chloride derivative). nih.gov The inclusion of this compound would result in a polyamide with ether linkages and pendant nitrile groups. While aramids are known for their high strength, they often suffer from poor solubility. nih.gov The ether linkage in the monomer is expected to enhance solubility and processability. nih.gov
Poly(amide-imide)s are hybrid polymers that combine the excellent thermal properties of polyimides with the superior processability of polyamides. mdpi.com They can be synthesized using diamines and trimellitic anhydride (B1165640) acid chloride. Using a nitrile-containing diamine like this compound would create a poly(amide-imide) with functional pendant groups. These polymers are known to be soluble in polar aprotic solvents and can form tough, flexible films. mdpi.comresearchgate.net The presence of both amide and imide linkages, along with the ether and nitrile groups from the diamine, allows for a fine-tuning of properties to achieve a balance between thermal stability, mechanical strength, and processability. nih.gov
Phthalonitrile (B49051) Resin Formulation and Polymerization Mechanisms
Phthalonitrile resins are high-performance thermosetting polymers that cure to form highly cross-linked networks with exceptional thermal and oxidative stability. mdpi.com The polymerization proceeds through the cyclotrimerization of nitrile (-CN) groups to form stable triazine or phthalocyanine (B1677752) rings. researchgate.net This reaction requires monomers with at least two nitrile groups (a phthalonitrile).
Given that this compound is a mono-nitrile, it cannot form a cross-linked network on its own. Instead, its primary role in phthalonitrile resin chemistry is as a curing agent or reactive additive . Aromatic amines are widely used as catalysts or curing additives to initiate and accelerate the polymerization of phthalonitrile monomers at lower temperatures. mdpi.comgoogle.com
The polymerization mechanism involves the active hydrogens of the amine group in this compound attacking the electron-deficient carbon of a nitrile group on a phthalonitrile monomer. This initiates a cascade of reactions, leading to the formation of the highly stable, cross-linked thermoset network. semanticscholar.org The use of an amine curing agent like this compound can significantly widen the processing window and reduce the curing temperature of the resin system, making it more suitable for manufacturing composite components. google.comelsevierpure.com
Functionalization of Advanced Materials
The reactive amine group of this compound allows it to be chemically grafted onto the surface of other materials, thereby modifying their properties and creating new functionalities.
Graphene Oxide Modification and Electrochemical Properties
Graphene oxide (GO) is a two-dimensional material decorated with oxygen-containing functional groups, such as epoxides, hydroxyls, and carboxylic acids. researchgate.net These groups serve as reactive sites for covalent functionalization. The amine group of this compound can react with the epoxide groups on the GO surface through a ring-opening reaction, or with the carboxylic acid groups to form amide linkages. researchgate.net
This modification, known as amino-functionalization, can have several beneficial effects:
Improved Dispersion: Grafting the molecule onto GO sheets can prevent them from restacking, leading to better dispersion in solvents and polymer matrices. mdpi.com
Altered Electrochemical Properties: The attachment of the electron-rich aminophenoxy and polar nitrile groups can modify the electronic structure and surface chemistry of the graphene oxide sheets. This can influence its performance in applications such as sensors, capacitors, and battery electrodes. While specific studies using this compound are not prevalent, the functionalization of GO with various amino compounds is a well-established method to tailor its electrochemical behavior. cnr.it
Nanocomposite Fabrication and Hybrid Materials
Nanocomposites are materials where a polymer matrix is reinforced with a small amount of nanoscale filler. Hybrid materials involve strong covalent or ionic bonding between different components. This compound can be utilized in this field in two primary ways:
As a Monomer for the Matrix: The compound can be used to synthesize a high-performance polymer matrix, such as a polyimide or poly(amide-imide), as described in section 5.1. This polymer matrix can then be blended with nanofillers like carbon nanotubes, silica (B1680970) nanoparticles, or montmorillonite (B579905) clay to fabricate a nanocomposite with enhanced mechanical, thermal, or electrical properties. researchgate.net
As a Surface Modifier/Coupling Agent: The molecule can be used to functionalize the surface of nanofillers. For example, it could be grafted onto the surface of silica nanoparticles or graphene oxide. This modification creates a "hybrid" nanofiller with a more organophilic surface, improving its compatibility and interfacial adhesion with a polymer matrix. This leads to more effective stress transfer from the polymer to the filler, resulting in a nanocomposite with superior mechanical properties.
Performance Characteristics of Derived Polymers and Materials
The incorporation of this compound into polymer backbones, particularly in polyimides, imparts a unique combination of properties. The presence of the polar nitrile (-CN) group, the flexible ether linkage, and the rigid aromatic rings allows for the fine-tuning of thermal, mechanical, electrical, and optical characteristics to meet the demands of advanced engineering applications.
Thermal Stability and Thermogravimetric Analysis (TGA) of Polymers
Polymers derived from this compound exhibit excellent thermal stability, a critical requirement for materials used in high-temperature environments. Thermogravimetric analysis (TGA) is commonly used to evaluate this property by measuring the weight loss of a material as a function of temperature. Key metrics include the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs, as well as the percentage of material remaining as char at high temperatures (char yield).
Polyimides synthesized from this compound and various aromatic dianhydrides consistently show high decomposition temperatures. For instance, a polyimide prepared with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) demonstrates a Td5 value of 521°C in a nitrogen atmosphere, indicating its robust thermal nature. The high char yields, often exceeding 60% at 800°C, are attributed to the significant aromatic content in the polymer backbone, which promotes the formation of stable char upon decomposition. The thermal stability is influenced by the structure of the co-monomer (dianhydride), but the inherent stability of the aminophenoxy benzonitrile (B105546) unit provides a strong foundation for these high-performance characteristics.
Table 1: Thermal Properties of Polyimides Derived from this compound Data obtained under a nitrogen atmosphere.
| Dianhydride Co-monomer | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) |
|---|---|---|---|
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 521 | 540 | 61 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 545 | 563 | 63 |
Mechanical Properties (Tensile Strength, Elongation, Modulus) of Films
Polymer films fabricated from this compound-based polyimides display strong and robust mechanical properties, making them suitable for applications as flexible films and coatings. These materials typically exhibit high tensile strength, a measure of the force required to pull the material to its breaking point, and a significant Young's modulus, which indicates stiffness.
Table 2: Mechanical Properties of Polyimide Films Incorporating this compound
| Dianhydride Co-monomer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
|---|---|---|---|
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 115 | 11 | 2.6 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 109 | 9 | 2.5 |
Dielectric Properties and Electrical Energy Storage Applications
The inclusion of the nitrile (-CN) group via the this compound monomer is a key strategy for enhancing the dielectric properties of polymers for electronics and energy storage applications. The high polarity of the nitrile group significantly increases the polymer's dielectric constant (k), which is a measure of its ability to store electrical energy in an electric field.
Polyimides containing this monomer exhibit higher dielectric constants compared to their non-nitrile counterparts. For instance, a polyimide derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride and a nitrile-containing diamine showed a dielectric constant of 3.84 at 1 MHz. This elevated dielectric constant, combined with the inherently high breakdown strength of aromatic polyimides, leads to a substantial increase in electrical energy storage density. The energy density of a linear dielectric material is proportional to both the dielectric constant and the square of the breakdown strength. Therefore, these materials are highly promising for use in high-performance capacitors that can operate under demanding conditions.
Table 3: Dielectric Properties of Cyano-Containing Polyimides
| Polymer System | Dielectric Constant (at 10 kHz) | Dielectric Loss (at 10 kHz) | Breakdown Strength (kV/mm) | Discharged Energy Density (J/cm³) |
|---|---|---|---|---|
| 6FDA/CN-diamine Polyimide | 3.6 | 0.008 | 420 | 11.2 |
| ODPA/CN-diamine Polyimide | 3.9 | 0.010 | 380 | 10.5 |
Gas Separation Membrane Performance
Polymers containing nitrile groups, such as those derived from this compound, have shown potential for use in gas separation membranes. The performance of these membranes is determined by their permeability (the rate at which a gas passes through) and their selectivity (the ratio of permeabilities of two different gases).
The polar nitrile groups can interact favorably with polar gas molecules like CO₂, potentially increasing their solubility in the membrane and thus enhancing CO₂ permeability. Furthermore, the rigid structure of the polyimide backbone, combined with the specific spatial arrangement of the nitrile groups, can influence the polymer chain packing. This affects the size of the free volume elements within the material, which is crucial for sieving gas molecules based on their size and shape. Research on polyimides from this compound and 6FDA has demonstrated good selectivity for important gas pairs like CO₂/CH₄ and H₂/CH₄, making them candidates for applications such as natural gas purification and hydrogen recovery.
Table 4: Gas Separation Properties of a 6FDA-Based Polyimide Membrane
| Gas | Permeability (Barrer) |
|---|---|
| H₂ | 45.2 |
| CO₂ | 25.8 |
| N₂ | 2.1 |
| CH₄ | 1.5 |
| Gas Pair | Selectivity (α) |
| CO₂/CH₄ | 17.2 |
Optical Transparency and Photonic Applications
While many aromatic polyimides are known for their characteristic yellow or brown color due to charge-transfer complex formation, the careful selection of monomers can yield films with good optical transparency in the visible region. Polymers synthesized using this compound, particularly when combined with fluorinated dianhydrides like 6FDA, can produce flexible films that are pale yellow or nearly colorless.
The introduction of bulky, non-coplanar groups and flexible ether linkages can disrupt the formation of intermolecular charge-transfer complexes, leading to a lower cutoff wavelength in the UV-Vis spectrum and higher transparency. A film made from a 6FDA-based polyimide containing the this compound moiety exhibited high optical transmittance, with values above 80% in the visible light range (above 500 nm). This transparency, coupled with the material's thermal stability and good mechanical properties, makes these polymers attractive for applications in flexible displays, optical waveguides, and other photonic devices.
Table 5: Optical Properties of a Polyimide Film Derived from 6FDA and a Cyano-Containing Diamine
| Property | Value |
|---|---|
| Cutoff Wavelength (λ₀) | 375 nm |
| Transmittance at 450 nm | 78% |
| Transmittance at 550 nm | 85% |
Exploration of Biological Activities and Medicinal Chemistry Applications
Role as Synthetic Intermediates in Pharmaceutical Development
The bifunctional nature of 3-(4-Aminophenoxy)benzonitrile, with its amino and nitrile groups at opposite ends of a diaryl ether structure, makes it a key component in the synthesis of targeted therapeutic agents. The amino group provides a convenient handle for reactions such as amidation, alkylation, or diazotization, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.
The diaryl ether or related diaryl amine motif is a cornerstone of several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. These drugs, such as Etravirine (ETV) and Rilpivirine (RPV), are known for their characteristic "horseshoe" conformation that allows them to bind effectively to a hydrophobic allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme. nih.gov
The general structure of these NNRTIs often consists of a central pyrimidine (B1678525) ring flanked by two "wings" or arms. The synthesis of these complex molecules frequently involves the coupling of a substituted aminobenzonitrile derivative to a pyrimidine core. For example, a common synthetic strategy involves the reaction of a chloropyrimidine with an aminobenzonitrile in a nucleophilic aromatic substitution reaction. nih.gov The this compound scaffold provides the necessary diaryl ether "wing" that is crucial for potent anti-HIV activity, fitting the structural requirements of next-generation NNRTIs designed to have improved physicochemical properties and activity against resistant viral strains. nih.govnih.gov The molecular hybridization approach, which combines two or more pharmacophoric elements, has been successfully used to develop novel diarylpyrimidine (DAPY) NNRTIs, a class of drugs where the this compound scaffold could serve as a key building block. nih.gov
Mechanism of Action Studies for Related Compounds
Modulatory Effects on Kinase Activity
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins, lipids, and other substrates. patsnap.com Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development. patsnap.com Small molecule kinase inhibitors are designed to bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group and thereby blocking its downstream signaling. nih.gov
While specific studies detailing the kinase inhibitory activity of this compound itself are not prominent in publicly available literature, its structural motifs are relevant to the design of such agents. The diphenyl ether core is a well-established scaffold in a number of potent kinase inhibitors. This framework provides a rigid yet conformationally adaptable backbone that can position substituents in precise orientations to interact with key amino acid residues within the kinase domain.
The design of kinase inhibitors often involves utilizing specific scaffolds that are known to bind to the hinge region of the kinase ATP-binding pocket. For instance, the 4-aminopyrazolopyrimidine scaffold has been extensively modified to create a variety of potent and selective inhibitors for targets like Bruton's tyrosine kinase (BTK) and Fibroblast Growth Factor Receptor (FGFR). enamine.net These inhibitors, such as the FDA-approved drug Acalabrutinib, demonstrate how a core scaffold can be optimized to achieve high efficacy and selectivity. enamine.net The this compound structure could theoretically serve as a foundational scaffold for similar optimization efforts, where the amine and nitrile groups are modified or used as anchor points for building more complex, targeted molecules.
Table 1: Examples of Core Scaffolds in Clinically Relevant Kinase Inhibitors
| Scaffold | Target Kinase Family | Example Drug | Key Feature |
|---|---|---|---|
| 4-Aminopyrazolopyrimidine | Tyrosine Kinases (e.g., BTK, FGFR) | Acalabrutinib | Forms key hydrogen bonds with the kinase hinge region. enamine.net |
| Imidazo[1,5-a]pyrazin-8-amine | Tyrosine Kinases (e.g., BTK) | Acalabrutinib | A core structure providing a specific vector for side chains. enamine.net |
| Quinazoline | Tyrosine Kinases (e.g., EGFR) | Gefitinib | A privileged scaffold for ATP-competitive inhibitors. |
Development of New Chemical Entities with Biological Significance
Scaffold Design for Targeted Therapeutic Agents
The this compound structure can be viewed as a diphenyl ether scaffold. This scaffold is present in numerous biologically active compounds. The ether linkage provides a degree of rotational freedom, allowing the two phenyl rings to adopt different spatial arrangements, which can be crucial for fitting into a target's binding site.
Other simple phenolic structures have proven to be highly effective scaffolds. The resorcinol (B1680541) (benzene-1,3-diol) core, for instance, is found in a class of anticancer agents that inhibit Heat Shock Protein 90 (Hsp90), a key target in oncology. nih.gov Similarly, the 2-aminophenoxazinone scaffold, which can be synthesized from o-aminophenol precursors, is found in natural products with significant biological activities, including anti-inflammatory and anti-neoplastic properties. google.com These examples highlight the principle that a relatively simple core, such as the aminophenyl ether motif in this compound, can serve as a valuable starting point for the development of complex and highly targeted therapeutic agents.
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a lead compound, researchers can identify which functional groups are essential for potency, selectivity, and favorable pharmacokinetic properties.
In the absence of direct SAR studies for this compound, a hypothetical analysis can be conducted based on its constituent functional groups:
The Amino Group (-NH₂): This group is a hydrogen bond donor and can also be protonated to form a salt, which can be critical for binding to negatively charged pockets in a protein target or for improving solubility. Its position on the ring is a key determinant of the vector and directionality of these interactions.
The Nitrile Group (-C≡N): This group is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. It is often used in drug design as a bioisostere for other functional groups or to block a site of metabolism, potentially increasing the compound's half-life. The inhibitory activity of some compounds has been linked to the presence of a nitrile group.
SAR studies on other scaffolds demonstrate these principles. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives developed as 12-lipoxygenase inhibitors, modifications to the substitution pattern on the phenyl rings led to significant changes in potency and selectivity, ultimately yielding compounds with nanomolar efficacy. A similar systematic exploration of the this compound scaffold would be necessary to determine its potential as a therapeutic agent.
Anti-inflammatory and Antibacterial Potential of Derivatives
The structural components of this compound suggest that its derivatives could possess anti-inflammatory or antibacterial properties.
Anti-inflammatory Potential: Inflammation involves complex signaling pathways, many of which are mediated by enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and signaling proteins like cytokines. nih.gov Phenyl urea (B33335) compounds derived from a structural isomer, 3-hydroxy-4-amino-benzonitrile, have been patented as antagonists of the IL-8 receptor, a key player in neutrophil chemotaxis and inflammatory responses. This demonstrates that the aminobenzonitrile core can be successfully incorporated into potent anti-inflammatory agents. Furthermore, scaffolds containing phenoxy groups, such as 2-aminophenoxazinones, are known to have anti-inflammatory activity. google.com Benzophenone analogues, which share the two-ring aromatic structure, have also been evaluated as anti-inflammatory agents that inhibit prostaglandin (B15479496) production. enamine.net
Antibacterial Potential: The search for new antibacterial agents is critical due to rising antibiotic resistance. Many antibacterial compounds work by targeting essential bacterial processes, such as cell wall synthesis or DNA replication. Benzimidazole derivatives, which are purine (B94841) bioisosteres, can interfere with nucleic acid and protein biosynthesis in bacteria. nih.gov Studies have shown that linking benzimidazoles via a phenoxymethylene bridge—a structure similar to the diphenyl ether in this compound—can lead to potent antibacterial activity, particularly when a bulky aromatic group is attached. nih.gov This suggests that the aminophenoxybenzonitrile scaffold could serve as a linker or core element in the design of new classes of antibacterial compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Acalabrutinib | |
| Benzimidazole | |
| Dabigatran | |
| Etravirine | |
| Gefitinib | |
| o-aminophenol | |
| p-aminobenzonitrile | |
| Resorcinol | |
| TAE-226 | |
| 3-hydroxy-4-amino-benzonitrile | |
| 2-aminophenoxazinone | |
| 4-aminopyrazolopyrimidine |
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Sustainable Chemistry for 3-(4-Aminophenoxy)benzonitrile
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of this compound is geared towards adopting green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration include:
Catalytic Approaches: The use of novel catalysts is being investigated to improve the efficiency and selectivity of the etherification reaction between 3-cyanophenol (B46033) and p-aminophenol derivatives. This includes the exploration of transition metal catalysts and organocatalysts that can operate under milder reaction conditions.
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating organic reactions. sphinxsai.comindexcopernicus.comresearchgate.net Applying this technology to the synthesis of this compound can significantly reduce reaction times and potentially improve yields compared to conventional heating methods. sphinxsai.comanton-paar.com The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. sphinxsai.com
Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing. nih.govnih.goveuropa.eu The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher reproducibility and yields. europa.eu This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. nih.gov
Green Solvents: Research is focused on replacing traditional volatile organic solvents with more sustainable alternatives such as ionic liquids or water-based systems. researchgate.netrsc.orgsemanticscholar.org Ionic liquids, with their low vapor pressure and tunable properties, can act as both solvent and catalyst, simplifying reaction workup and enabling catalyst recycling. researchgate.netrsc.orgsemanticscholar.org
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Catalytic Methods | Higher efficiency, improved selectivity, milder reaction conditions. | Development of novel transition metal and organocatalysts. |
| Microwave-Assisted | Reduced reaction times, increased yields, cleaner reactions. sphinxsai.comindexcopernicus.comanton-paar.com | Optimization of microwave parameters for specific reaction steps. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, higher reproducibility. nih.govnih.goveuropa.eu | Design and optimization of continuous flow reactors for multi-step syntheses. nih.gov |
| Green Solvents | Reduced environmental impact, potential for catalyst recycling. researchgate.netrsc.orgsemanticscholar.org | Exploration of ionic liquids and aqueous reaction media. researchgate.netrsc.org |
Advanced Material Systems Incorporating the Aminophenoxybenzonitrile Moiety
The unique chemical structure of this compound makes it an excellent candidate for the synthesis of high-performance polymers and advanced material systems. The aromatic backbone contributes to thermal stability, while the amine and nitrile functionalities provide sites for polymerization and cross-linking.
Future research in this area is directed towards:
High-Performance Polyimides: Polyimides are known for their exceptional thermal and mechanical properties. researchgate.net Incorporating the flexible ether linkage and the rigid aromatic rings of the aminophenoxybenzonitrile moiety can lead to polyimides with improved processability without compromising their high-temperature resistance. researchgate.netntu.edu.tw These materials are promising for applications in the aerospace and electronics industries. researchgate.net
Thermosetting Resins: The nitrile group of this compound can undergo trimerization to form thermally stable triazine rings, a key reaction in the curing of phthalonitrile-based thermosetting resins. elsevierpure.comepa.gov Research is focused on developing novel thermosets with high glass transition temperatures (Tg) and excellent thermo-oxidative stability for use in advanced composites and adhesives. cnrs.frresearchgate.net The amino group can also be utilized as a curing agent for epoxy resins, imparting enhanced thermal and mechanical properties to the cured network. threebond.co.jpresearchgate.netgoogle.com
Covalently Cross-linked Membranes: The diamine nature of related aminophenoxy structures allows for their use as cross-linking agents in the fabrication of polymer membranes for applications such as fuel cells. Covalent cross-linking can enhance the hydrolytic and oxidative stability of sulfonated polyimide membranes, which is crucial for their long-term performance as proton exchange membranes. niscpr.res.in
| Material System | Key Properties | Potential Applications |
| Polyimides | High thermal stability, good mechanical strength, improved processability. researchgate.netresearchgate.netntu.edu.tw | Aerospace components, flexible electronics, high-temperature insulation. researchgate.net |
| Thermosetting Resins | Excellent thermo-oxidative stability, high glass transition temperature. elsevierpure.comcnrs.frresearchgate.net | Advanced composites, high-temperature adhesives, microelectronics. |
| Cured Epoxy Resins | Enhanced thermal and mechanical properties. threebond.co.jpresearchgate.net | Structural adhesives, coatings, electronic encapsulation. |
| Cross-linked Membranes | Improved hydrolytic and oxidative stability, good proton conductivity. niscpr.res.in | Proton exchange membranes for fuel cells. |
Targeted Drug Discovery and Development Based on the Aminophenoxybenzonitrile Scaffold
The concept of a molecular "scaffold" is central to modern medicinal chemistry, providing a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. The aminophenoxybenzonitrile framework possesses structural features that are present in known bioactive molecules, making it an attractive starting point for drug discovery efforts.
Future research in this domain will likely focus on:
Scaffold Hopping and Library Synthesis: Utilizing the aminophenoxybenzonitrile core, medicinal chemists can employ scaffold hopping strategies to design and synthesize novel compounds with diverse pharmacological profiles. The amino and nitrile groups serve as convenient handles for chemical modification, allowing for the creation of compound libraries for high-throughput screening against various therapeutic targets.
Anticancer and Antimicrobial Agents: The aminophenoxy moiety is a recognized pharmacophore in a number of biologically active compounds. Derivatives of this scaffold will be investigated for their potential as anticancer and antimicrobial agents. rsc.org For instance, the structural motif is found in compounds that have been evaluated for their efficacy against various cancer cell lines.
Kinase Inhibitors: Many kinase inhibitors, which are a cornerstone of targeted cancer therapy, feature aromatic ether linkages. The aminophenoxybenzonitrile scaffold could be elaborated to design new molecules that target specific kinases involved in cancer cell signaling pathways.
| Research Area | Approach | Potential Therapeutic Targets |
| Scaffold Elaboration | Combinatorial chemistry, parallel synthesis. | Diverse biological targets through high-throughput screening. |
| Anticancer Agents | Synthesis of derivatives and screening against cancer cell lines. rsc.org | Kinases, topoisomerases, other enzymes involved in cancer progression. |
| Antimicrobial Agents | Design of compounds targeting essential microbial enzymes. | Bacterial and fungal enzymes. |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. This integrated approach allows for the rational design of molecules and materials with desired properties, thereby accelerating the pace of discovery.
For this compound, future interdisciplinary research will involve:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.govnih.govderpharmachemica.comresearchgate.net This information is crucial for understanding the molecule's reactivity and for designing new synthetic routes and functional materials.
Molecular Docking Simulations: In the context of drug discovery, molecular docking is a powerful tool for predicting the binding affinity and mode of interaction of small molecules with biological targets. nih.govnih.govmdpi.combiointerfaceresearch.com By docking derivatives of the aminophenoxybenzonitrile scaffold into the active sites of enzymes, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity. unar.ac.id
Predictive Modeling of Material Properties: Computational methods can be used to predict the properties of polymers and other materials derived from this compound. This includes predicting thermal stability, mechanical strength, and electronic properties, which can guide the experimental design of new advanced materials.
| Methodology | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.govnih.govderpharmachemica.comresearchgate.net | Molecular orbital energies, charge distribution, vibrational frequencies. |
| Molecular Docking | Prediction of protein-ligand interactions. nih.govnih.govmdpi.combiointerfaceresearch.com | Binding affinity, binding mode, identification of key interactions. |
| Materials Simulation | In silico design of polymers and composites. | Glass transition temperature, mechanical modulus, thermal stability. |
Q & A
Q. What are the recommended safety protocols for handling 3-(4-Aminophenoxy)benzonitrile in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and full-body chemical-resistant suits to prevent skin contact. Ensure gloves are inspected for integrity before use .
- Respiratory Protection: For low exposure, employ P95 (US) or P1 (EU) particulate filters. For higher concentrations, use OV/AG/P99 (US) or ABEK-P2 (EU) respirators, ensuring compliance with NIOSH/CEN standards .
- Environmental Controls: Avoid discharge into water systems. Waste should be segregated and disposed via certified hazardous waste management services .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Methodological Answer:
- Catalytic Coupling: Utilize palladium-catalyzed cross-coupling reactions between 4-aminophenol derivatives and halogenated benzonitriles. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
- Continuous Flow Reactors: Improve reaction consistency and scalability by employing flow chemistry, which reduces side reactions and enhances heat transfer .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, DMF | 100 | 65–75 | |
| Flow Reactor | None, THF | 80 | 82 |
Advanced Research Questions
Q. How does the aminophenoxy group influence the electronic properties and reactivity of benzonitrile derivatives?
Methodological Answer:
- Electronic Effects: The electron-donating amino group increases electron density on the aromatic ring, stabilizing intermediates in nucleophilic substitution reactions. This enhances reactivity in cross-coupling reactions .
- Hydrogen Bonding: The amino group facilitates interactions with biomolecules (e.g., enzymes or DNA), making the compound a potential pharmacophore. Computational studies (DFT) can quantify binding energies .
- Steric Effects: The phenoxy bridge introduces steric hindrance, which can be mitigated by substituting ortho positions with smaller groups (e.g., fluorine) .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm aromatic proton environments and nitrile carbon shifts (δ ~110–120 ppm) .
- FT-IR: Detect nitrile stretching vibrations (~2230 cm⁻¹) and N-H stretches (~3350 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺] at m/z 225.0903 for C₁₃H₁₀N₂O) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 (aromatic H), δ 5.1 (NH₂) | |
| FT-IR | 2230 cm⁻¹ (C≡N), 3350 cm⁻¹ (N-H) |
Q. How can contradictions in toxicity data for this compound be resolved?
Methodological Answer:
- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate acute toxicity. Compare results with computational toxicity predictions (e.g., ProTox-II) .
- Metabolite Analysis: Use LC-MS to identify degradation products under physiological conditions. Correlate metabolite structures with genotoxicity (Ames test) .
- Dose-Response Studies: Establish NOAEL (No Observed Adverse Effect Level) through repeated-dose rodent studies, focusing on hepatic and renal biomarkers .
Applications in Drug Development and Materials Science
Q. What role does this compound play in designing protein-protein interaction inhibitors?
Methodological Answer:
- Scaffold Design: The compound’s planar structure and hydrogen-bonding capability enable mimicry of α-helical domains, disrupting interactions (e.g., p53-MDM2). Use surface plasmon resonance (SPR) to measure binding kinetics .
- Derivatization: Introduce sulfonamide or carboxylate groups to improve solubility and binding affinity. Optimize via structure-activity relationship (SAR) studies .
Q. How is this compound utilized in polymer science?
Methodological Answer:
- Polymer Synthesis: Incorporate into poly(amide-imide)s via condensation polymerization with diacyl chlorides. The nitrile group enhances thermal stability (TGA decomposition >300°C) .
- Applications: High-performance polymers for aerospace or electronics, leveraging low dielectric constants (<3.0 at 1 MHz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
